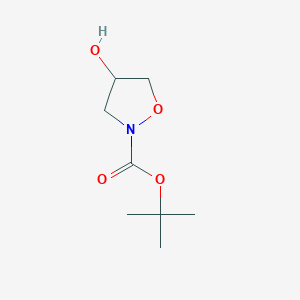

Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

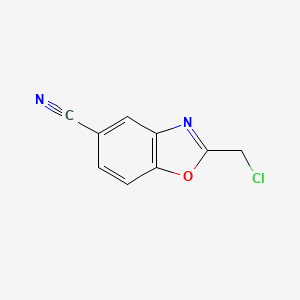

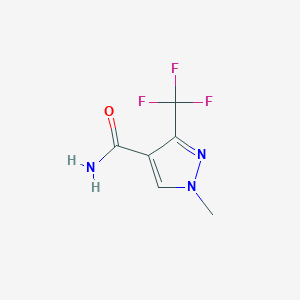

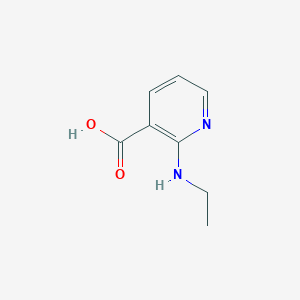

Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate is a chemical compound with the molecular formula C8H15NO4 . It has a molecular weight of 189.21 g/mol . This compound is typically found in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO4/c1-8(2,3)13-7(11)9-4-6(10)5-12-9/h6,10H,4-5H2,1-3H3/t6-/m1/s1 . This indicates that it has a chiral center, which means it can exist in different stereoisomeric forms.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis of Homochiral Amino Acid Derivatives:

- Methyl (2 R )-2-tert-butyl-Δ 4 -1,3-oxazoline-3-carboxylate, a derivative of tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate, has been used in the hydroformylation process. This process produces methyl (2 R ,4 R )-2-tert-butyl-4-formyloxazolidine-3-carboxylate and methyl (2 R ,5 S )-2-tert-butyl-5-formyl-oxazolidine-3-carboxylate with high diastereoselectivities. These formyl products are crucial intermediates for synthesizing homochiral amino acid derivatives, which have considerable synthetic value (Kollár & Sándor, 1993).

Novel High-Yield Synthesis of D-ribo-phytosphingosine:

- The compound was used in the synthesis of D-ribo-phytosphingosine, a compound of interest in biochemistry and pharmacology. The synthesis involved the alpha-hydroxyallylation of the Garner aldehyde, using microwave-enhanced cross metathesis as a key step (Lombardo et al., 2006).

Development of SARS-CoV Protease Inhibitors:

- Trifluoromethyl-β-amino alcohol, derived from tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate, was synthesized and converted into peptides with inhibitory activity against severe acute respiratory syndrome coronavirus protease. This highlights its potential role in antiviral drug development (Sydnes et al., 2006).

Synthesis of Functionalized Amino Acid Derivatives for Anticancer Agents:

- N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, a derivative of tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate, was synthesized and evaluated for its cytotoxicity against human cancer cell lines, indicating its potential in anticancer drug design (Kumar et al., 2009).

Preparation of Depsipeptide:

- The synthesis of enantiopure L-N-tert-butyloxycarbonyl-N-methyl-β-hydroxyvaline, related to tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate, played a role in the preparation of depsipeptides, which are significant in peptide chemistry and drug design (Dettwiler et al., 2005).

Alkylation of Fully Protected L-serine:

- The compound was used in the diastereoselective alkylation of oxazolidine derivatives of L-serine, showcasing its relevance in stereoselective synthesis, an essential aspect of creating biologically active molecules (Koskinen et al., 2004).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely .

Eigenschaften

IUPAC Name |

tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-8(2,3)13-7(11)9-4-6(10)5-12-9/h6,10H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQPEDPYPBOLOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CO1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625946 |

Source

|

| Record name | tert-Butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate | |

CAS RN |

878385-72-9 |

Source

|

| Record name | tert-Butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

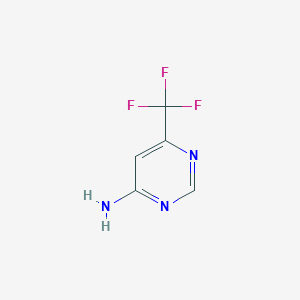

![7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine](/img/structure/B1322353.png)

![3-(4-Methyl-3-nitro-phenyl)-1H-[1,2,4]triazole](/img/structure/B1322364.png)